![molecular formula C21H27NO3Si B15208084 (4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline CAS No. 836649-50-4](/img/structure/B15208084.png)
(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the pyrrolidine ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable cyclizing agent under controlled conditions.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols or other reduced products.
Applications De Recherche Scientifique
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe or reagent in biochemical and pharmacological studies.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxamide
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-methanol
Uniqueness
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyldiphenylsilyl group provides steric protection and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Numéro CAS |
836649-50-4 |
|---|---|
Formule moléculaire |
C21H27NO3Si |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m0/s1 |
Clé InChI |
LHSRURYOCDIZEW-QFBILLFUSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](NC3)C(=O)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
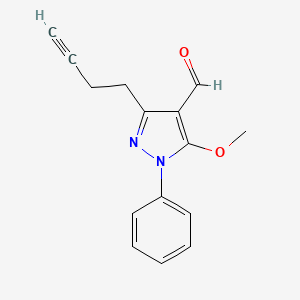
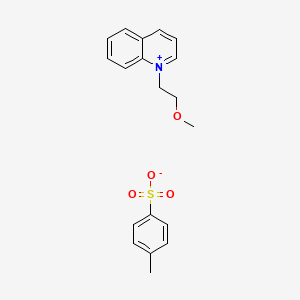
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
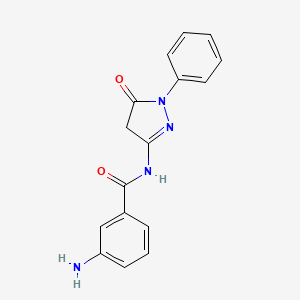
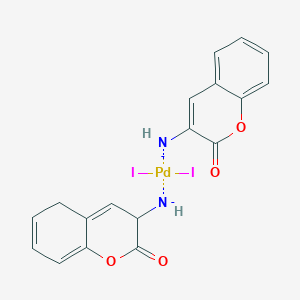


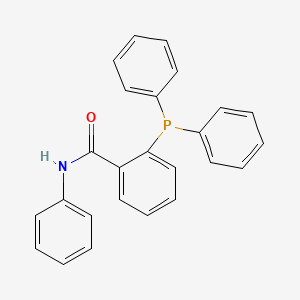
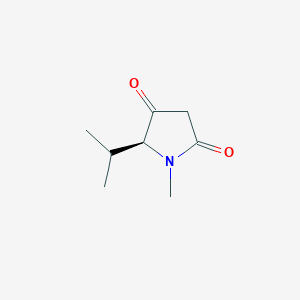
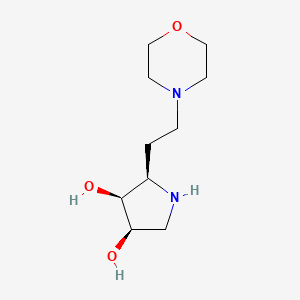
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
